(8S,11R,13S,14S,17S)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
RTI 6413-001 is a synthetic compound known for its role as a selective androgen receptor modulatorThe compound is notable for its ability to induce specific conformational changes in the androgen receptor, which can lead to distinct patterns of gene expression .
Chemical Reactions Analysis
RTI 6413-001 undergoes various chemical reactions, including binding to androgen receptors and inducing conformational changes. It acts as a partial agonist of androgen receptor-mediated transcription . The compound’s larger 17β-C-O-CH3 substituent compared to the smaller 17β-OH in RU-486 causes these substituents to dock into the receptor with opposite stereochemical orientations, precluding the formation of an H bond . Common reagents and conditions used in these reactions include phenol red-free medium and real-time RT-PCR to measure the expression level of prostate-specific antigen mRNA .
Scientific Research Applications
RTI 6413-001 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been used to investigate the relationship between androgen receptor structure and biological activity, with a focus on developing selective androgen receptor modulators for clinical use . The compound has shown potential in treating prostate cancer by uncoupling androgen receptor-mediated cell proliferation from prostate-specific antigen secretion . Additionally, RTI 6413-001 has been used in molecular dynamic structure analysis and DNA microarray analysis to study gene expression patterns in LNCaP cells .
Mechanism of Action
RTI 6413-001 exerts its effects by binding to the androgen receptor and inducing specific conformational changes that facilitate distinct patterns of gene expression . The compound functions as a partial agonist of androgen receptor-mediated transcription, with its larger 17β-C-O-CH3 substituent playing a key role in its binding affinity and activity . The molecular targets and pathways involved include the androgen receptor and the regulation of prostate-specific antigen mRNA expression .
Comparison with Similar Compounds
RTI 6413-001 is similar to other androgen receptor modulators, such as RTI-6413-018 and RU-486. it is unique in its ability to induce specific conformational changes in the androgen receptor that lead to distinct patterns of gene expression . RTI-6413-018, for example, functions as a full agonist in proliferation assays and a partial agonist in cell-based transcription assays . The replacement of the 17β hydroxyl group in RU-486 with an acetyl moiety in RTI 6413-001 results in increased proliferative activity in LNCaP cells .
Properties
Molecular Formula |
C31H37NO2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H37NO2/c1-6-16-31(20(2)33)17-15-28-26-13-9-22-18-24(34)12-14-25(22)29(26)27(19-30(28,31)3)21-7-10-23(11-8-21)32(4)5/h7-8,10-11,18,26-28H,9,12-15,17,19H2,1-5H3/t26-,27+,28-,30-,31+/m0/s1 |
InChI Key |
QHJASGYXRXCWIR-WHNCZFSTSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)C(=O)C |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)C |
Origin of Product |
United States |
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